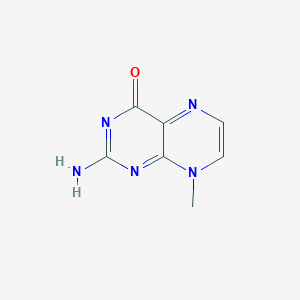

8-Methylpterin

Description

Structure

3D Structure

Properties

CAS No. |

13005-87-3 |

|---|---|

Molecular Formula |

C7H7N5O |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

2-amino-8-methylpteridin-4-one |

InChI |

InChI=1S/C7H7N5O/c1-12-3-2-9-4-5(12)10-7(8)11-6(4)13/h2-3H,1H3,(H2,8,11,13) |

InChI Key |

AAUYLLNENYYDTK-UHFFFAOYSA-N |

SMILES |

CN1C=CN=C2C1=NC(=NC2=O)N |

Canonical SMILES |

CN1C=CN=C2C1=NC(=NC2=O)N |

Other CAS No. |

13005-87-3 |

Synonyms |

8-methylpterin |

Origin of Product |

United States |

Synthetic Methodologies for 8 Methylpterin and Analogues

Established Synthetic Routes for Pterin (B48896) Derivatives

Traditional methods for synthesizing 6-substituted pterin derivatives often involve either the condensation of a pyrimidine (B1678525) precursor with an aliphatic molecule or building upon a pyrazine (B50134) ring that already contains the desired substituent. mdpi.com

Multi-Step Chemical Synthesis Approaches

The synthesis of pterins is typically a multi-step process that builds the heterocyclic system sequentially. lumenlearning.commsu.eduudel.edu The general strategy can begin with either a pyrimidine or a pyrazine as the starting scaffold. mdpi.com Synthesizing from a pyrimidine precursor generally allows for more flexibility in functionalization. mdpi.com

Key multi-step synthetic approaches include:

Gabriel-Isay Synthesis : This method involves the condensation of a 4,5-diaminopyrimidine (B145471) with an α,β-dicarbonyl compound. derpharmachemica.comnih.gov It is a widely used reaction that typically yields the pterin in its fully oxidized state. researchgate.netnih.gov Microwave-assisted Gabriel-Isay reactions have been shown to improve yields and significantly shorten reaction times. nih.gov

Timmis Synthesis : This regioselective method condenses a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group, such as a ketone or aldehyde. derpharmachemica.commdpi.com

Polonovski-Boon Cyclization : This reaction provides an entry to the semi-reduced dihydro form of pterins by condensing a 6-chloro-5-nitro-pyrimidine with an α-amino carbonyl compound. mdpi.comnih.gov The immediate product is the 7,8-dihydro-form, which can be oxidized to the fully aromatic pterin if desired. mdpi.comnih.gov

Taylor Method : In contrast to the other methods, the Taylor synthesis constructs the pyrimidine ring onto an existing pyrazine framework using amine sources like guanidine (B92328) or urea. mdpi.com

A specific synthesis for 7,8-dihydro-8-methylpterin has been achieved through the reduction of [2-amino-5-(p-chlorophenylazo)-6-hydroxypyrimidin-4-yl(methyl)amino]acetaldehyde or the corresponding 5-nitro-pyrimidine derivative. rsc.org

Reduction-Based Preparations of Dihydropterins

Pterins can exist in three primary oxidation states: the fully oxidized (aromatic) state, the semi-reduced dihydro state, and the fully reduced tetrahydro state. wikipedia.orgnih.gov Specific reduction methods are employed to prepare the biologically active reduced forms from their oxidized precursors. researchgate.net

Catalytic Hydrogenation : This is a common and effective method for preparing 5,6,7,8-tetrahydropterins. The reaction typically involves reducing the oxidized pterin with hydrogen gas (H₂) in an acidic solution (pH < 1), using a palladium-on-carbon (Pd/C) catalyst. researchgate.netnih.govbrynmawr.edu

Borohydride (B1222165) Reagents : Reagents like sodium borohydride (NaBH₄) can be used to reduce pterins. 8-Substituted pterins are readily reduced by sodium borohydride to the corresponding 5,6,7,8-tetrahydro derivatives. researchgate.netresearchgate.net Borohydride reductants can also be selected to partially reduce oxidized pterins to the stable 7,8-dihydropterin (B103510) tautomer. researchgate.netnih.gov

Sodium Dithionite (B78146) : This reagent is used for the partial reduction of oxidized pterins, specifically yielding 7,8-dihydropterins. researchgate.netnih.gov

The choice of reducing agent is critical for controlling the final product. For instance, while catalytic hydrogenation often leads to the tetrahydro form, sodium dithionite typically stops at the 7,8-dihydro stage. researchgate.netnih.gov The stability of the reduced products is also a consideration; tetrahydropterins are generally unstable in air and can oxidize to a dihydro state, which then rearranges to the more stable 7,8-dihydropterin. researchgate.netnih.govresearchgate.net

Cyclization Strategies in Pterin Synthesis

Cyclization is the key step in forming the bicyclic pteridine (B1203161) core. Strategies typically involve forming either the pyrazine or the pyrimidine ring in the final step.

Pyrazine Ring Cyclization :

The Gabriel-Isay and Timmis reactions are classic examples where a substituted pyrimidine undergoes condensation to form the pyrazine ring. mdpi.comnih.gov In the Gabriel-Isay synthesis, a 4,5-diaminopyrimidine reacts with a 1,2-dicarbonyl compound. derpharmachemica.com The Timmis reaction uses a 5-nitroso-6-aminopyrimidine, which condenses with a compound possessing an active methylene group to form the pyrazine ring. mdpi.com

The Polonovski-Boon reaction is another method that forms the pyrazine ring, starting from a 6-chloro-5-nitro-pyrimidine and an α-amino carbonyl compound, leading to a 7,8-dihydropterin. nih.gov

An intramolecular aza-Wittig reaction has also been utilized to cyclize a substituted pyrazine to form a pterin. nih.gov

Pyrimidine Ring Cyclization :

The Taylor synthesis builds the pyrimidine ring onto a pre-existing, functionalized pyrazine precursor. mdpi.com This approach uses reagents like guanidine or thiourea (B124793) as the source for the additional nitrogen and carbon atoms needed to close the pyrimidine ring. mdpi.com

Advanced Synthetic Techniques and Purity Considerations

The inherent low solubility of many pterin derivatives presents significant challenges for synthesis and purification, necessitating advanced techniques. mdpi.comresearchgate.net

Chemo-Selective Deprotection Methods

Protecting groups are often necessary during synthesis to prevent unwanted side reactions at the various functional groups on the pterin scaffold. The selective removal of these groups is a critical step.

Control via Protecting Group Choice : In syntheses involving multiple protected functional groups, such as in folic acid analogues, the protecting groups must be chosen carefully to allow for their independent, selective removal. google.com For example, different ester protecting groups on a glutamate (B1630785) moiety can be selected for selective deprotection. google.com

Base-Labile Deprotection : Protecting groups can be removed under basic conditions, such as using aqueous sodium hydroxide (B78521) (NaOH) in methanol (B129727), followed by neutralization. clockss.org

Neutral Deprotection : For substrates sensitive to acidic or basic conditions, neutral deprotection methods are valuable. Lithium tetrafluoroborate (B81430) (LiBF₄) in wet acetonitrile (B52724) has been investigated for the deprotection of acetals in the presence of other sensitive groups, which is useful when acidic hydrolysis is not feasible. researchgate.net

Protecting Groups for Solubility : To overcome the poor solubility of pteridines, protective groups can be introduced to make the derivatives soluble in common organic solvents, enabling standard workup and purification techniques like silica (B1680970) gel chromatography. clockss.org

Control of Oxidation States in Synthesis

The biological activity of pterins is intrinsically linked to the oxidation state of the pteridine ring. nih.gov Therefore, controlling the redox state during synthesis is paramount. Pterins exist in three main redox states: fully oxidized, 7,8-dihydro, and 5,6,7,8-tetrahydro. wikipedia.orgnih.gov

Synthesis-Determined Oxidation State : The initial oxidation state of the pterin product is often determined by the synthetic route chosen. The Gabriel-Isay synthesis typically yields the fully oxidized pterin. researchgate.netnih.gov In contrast, the Polonovski-Boon cyclization directly produces the semi-reduced 7,8-dihydropterin. mdpi.comnih.gov

Oxidation : If a synthesis yields a reduced pterin, it can be converted to the fully oxidized aromatic form using various oxidizing agents. mdpi.com Common oxidants include hydrogen peroxide, potassium permanganate, or iodine. researchgate.netnih.gov In some cases, if the reaction is performed in the presence of air, molecular oxygen can oxidize the initially formed 7,8-dihydropterin to the fully oxidized state. nih.gov

Reduction : Conversely, to obtain the reduced forms from an oxidized pterin, specific reducing agents are employed. Catalytic hydrogenation is a standard method for producing 5,6,7,8-tetrahydropterins. researchgate.net For partial reduction to the 7,8-dihydro state, sodium dithionite is a common choice. researchgate.netnih.gov The use of sodium borohydride can yield either the 7,8-dihydro or the 5,6,7,8-tetrahydro derivative depending on the specific substrate and conditions. nih.govresearchgate.net

Preventing Unwanted Oxidation : Because reduced pterins, particularly tetrahydropterins, are highly sensitive to air oxidation, syntheses must often be carried out under an inert atmosphere (e.g., Argon) to preserve the desired reduced state. researchgate.netclockss.org The quinonoid dihydropterin, an intermediate in the oxidation of tetrahydropterins, is unstable and rapidly rearranges to the more stable 7,8-dihydropterin. researchgate.net

Design Principles for 8-Substituted Pterin Analogues

The design of 8-substituted pterin analogues is a strategic endeavor in medicinal chemistry, primarily aimed at developing potent and selective enzyme inhibitors. While nature predominantly utilizes pterins substituted at the C6 position, such as folic acid and biopterin, the N8-position offers a unique vector for chemical modification to explore enzyme active sites and create novel pharmacological agents. nih.govmdpi.com The design principles are largely guided by structure-activity relationship (SAR) studies, which seek to understand how specific chemical modifications at the N8-position and elsewhere on the pteridine ring influence biological activity.

A primary target for 8-substituted pterin analogues has been dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism and a well-established target for chemotherapy. nih.gov The design of these inhibitors often revolves around mimicking or blocking the binding of the natural substrate, 7,8-dihydrofolate. Theoretical calculations and chemical arguments have suggested that analogues of the protonated form of folate could be effective, leading to the design of compounds like 8-methylpterin as a substrate for vertebrate DHFRs.

Key design principles derived from SAR studies, particularly for DHFR inhibition, include:

Synergistic Substitutions on the Pyrazine Ring: The effect of the N8-substituent is often modulated by other substitutions on the pterin's pyrazine ring (at positions C5, C6, and C7). Computer simulation studies have indicated that methyl substitutions at the C5, C6, and C7 positions of this compound and its N5-deaza analogue can lead to thermodynamically more stable binding to DHFR, largely due to hydrophobic hydration effects. nih.gov Specifically, a 6-methyl group appears to be optimal for binding, with minimal repulsive interactions with the enzyme. nih.gov The combination of an 8-isobutyl group with a 5-methyl group resulted in a compound with over 200 times greater affinity for human DHFR compared to the parent 8-methyl-N5-deazapterin. nih.gov

Exploitation of Cooperative Binding: The design of these analogues also considers the cooperative binding effects with the enzyme's cofactor, NADPH. For many 8-substituted pterin analogues, binding affinity to DHFR is significantly increased in the presence of NADPH (i.e., in the ternary enzyme-NADPH-ligand complex compared to the binary enzyme-ligand complex). nih.govacs.org This cooperative effect, which is more pronounced for human DHFR, is a crucial factor in designing effective inhibitors. nih.gov

Quinonoid Character and Reactivity: Introducing a substituent at the N8-position can induce a quinonoid-like, cross-conjugated π-electron system in the pteridine ring. researchgate.net This electronic feature makes the C7-position susceptible to nucleophilic attack, which can lead to the formation of covalent adducts. researchgate.net This inherent reactivity must be considered during the design process to ensure the stability of the final compound or to intentionally design reactive molecules if desired for a specific mechanism of action.

These principles, primarily developed through the lens of DHFR inhibition, highlight a rational approach to drug design. By systematically modifying the 8-substituent and other positions on the pterin scaffold, researchers can fine-tune the binding affinity, selectivity, and physicochemical properties of these analogues for specific biological targets.

Table 1: Dissociation Constants (Kd) of 8-Alkyl-N5-deazapterin Analogues with Human DHFR

This table illustrates the structure-activity relationship of 8-substituted N5-deazapterins, showing how modifications to the alkyl group at position 8 and the presence of methyl groups on the pyrazine ring affect binding affinity to human dihydrofolate reductase (DHFR) in a ternary complex with NADPH at pH 6.6. nih.gov

| Compound | 8-Substituent | Other Substituents | Kd (µM) |

| 8-methyl-N5-deazapterin | -CH₃ | None | 21 |

| 8-ethyl-N5-deazapterin | -C₂H₅ | None | 13 |

| 8-propyl-N5-deazapterin | -C₃H₇ | None | 4.3 |

| 8-isopropyl-N5-deazapterin | -CH(CH₃)₂ | None | 2.5 |

| 8-isobutyl-N5-deazapterin | -CH₂CH(CH₃)₂ | None | 1.0 |

| 6,8-dimethyl-N5-deazapterin | -CH₃ | 6-CH₃ | 4.6 |

| 5-methyl-8-isobutyl-N5-deazapterin | -CH₂CH(CH₃)₂ | 5-CH₃ | 0.08 |

Enzymatic Interactions and Catalytic Mechanisms Involving 8 Methylpterin

Dihydrofolate Reductase (DHFR) as a Primary Enzymatic Target

Dihydrofolate reductase is a vital enzyme in cellular metabolism, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF). nih.govfishersci.canih.gov THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, making DHFR a critical target in various therapeutic strategies. chem960.com 8-Methylpterin has been utilized as a mechanism-based substrate to probe the intricate workings of the DHFR active site.

Substrate Recognition and Binding Thermodynamics

The binding of substrates and inhibitors to DHFR is a complex process influenced by the specific residues within the active site and the properties of the ligand itself. In human DHFR, amino acid residues such as Isoleucine-7, Arginine-28, and Phenylalanine-34 have been identified as important for RNA binding, suggesting the folate-binding site is a key recognition domain. chem960.com The binding of this compound and its derivatives is governed by thermodynamic principles, where the free energy of binding dictates the stability of the enzyme-ligand complex.

Computational studies using molecular dynamics simulations and free energy perturbation techniques have been employed to analyze the binding affinities of various pterin (B48896) derivatives to DHFR. These studies have calculated the relative free energy of binding for this compound in comparison to similar compounds like 6,8-dimethylpterin (B586621). The results indicate that 6,8-dimethylpterin binds more strongly to the DHFR-NADPH complex than this compound.

The calculated free energy difference suggests that the DHFR-NADPH-6,8-dimethylpterin complex is thermodynamically more stable than the corresponding this compound complex by approximately 1.3 to 2.4 kcal/mol, depending on the protonation state of the substrates. This theoretical finding aligns with experimental kinetic data, which show that 6,8-dimethylpterin is a more efficient substrate for vertebrate DHFRs. The enhanced binding strength of 6,8-dimethylpterin is thought to be largely due to hydration effects. These simulation studies predict that the primary factor in the stronger binding of 6,8-dimethylpterin is related to desolvation effects.

| Parameter | Neutral Forms (kcal/mol) | Cationic Forms (kcal/mol) |

| ΔGsolv | -1.1 | - |

| ΔGbind | - | -2.44 |

| ΔΔGbind | -1.1 | -2.4 |

| This table displays the relative free energies for the mutation of this compound to 6,8-dimethylpterin in aqueous solution (ΔGsolv), when bound to chicken DHFR-NADPH (ΔGbind), and the total relative binding free energy (ΔΔGbind). A negative value indicates that 6,8-dimethylpterin binding is more favorable. Data sourced from computational studies. |

Ionization States of this compound within the Enzyme Active Site

The catalytic activity of DHFR is highly dependent on the protonation states of both the substrate and key active-site residues, particularly a conserved glutamate (B1630785) (Glu30 in chicken DHFR) or aspartate (Asp27 in E. coli DHFR). The interaction between this compound and this acidic residue has been a subject of detailed computational analysis to determine the most likely ionization states within the enzyme's active site.

Two primary states are considered:

The ion-pair form : This involves a protonated this compound (at the N3 position) hydrogen-bonded to the unprotonated carboxylate of the Glu30 residue.

The neutral-pair form : This consists of an unprotonated this compound hydrogen-bonded to the neutral, protonated carboxylic acid form of Glu30.

Combined quantum mechanics/molecular mechanics (QM/MM) and self-consistent reaction field (SCRF) calculations have been used to compute the relative free energies of these states. These studies have concluded that the neutral-pair form is more stable than the ion-pair form within the enzyme. However, the energy difference is relatively small, suggesting a delicate balance between the two states. Further calculations also identified a second, lower-energy neutral-pair complex where the 2-amino group of the substrate interacts with Glu30.

Proton Transfer Dynamics and Low-Barrier Hydrogen Bond Formation

The small energy gap between the neutral and ion-pair states of the this compound-DHFR complex points towards the possibility of a low-barrier hydrogen bond (LBHB) being formed between the substrate and the active site's acidic residue. An LBHB is a special type of hydrogen bond where the proton is shared more equally between the donor and acceptor atoms, facilitating proton transfer.

Computational models that map the energy path for the proton's movement indicate the formation of an LBHB when this compound binds to DHFR. A harmonic vibrational analysis further supports this, showing that the first vibrational state is close to or above the transition state connecting the potential energy minima of the two neutral-pair configurations. The existence of this LBHB means there is a significant probability of the system being in the ion-pair form, which is consistent with experimental spectral data indicating an enzyme-bound cation. This LBHB is thought to play a crucial role in activating the this compound substrate, making it more susceptible to the subsequent hydride transfer from the NADPH cofactor, a key step in the reduction reaction.

Enzymatic Reduction Pathways of this compound

The reduction of pterin-based substrates by DHFR is a fundamental process for cellular life. The enzyme catalyzes the stereospecific transfer of a hydride ion from NADPH to the substrate, coupled with a protonation event. nih.gov

Two-Stage Reduction to Tetrahydropterin Metabolites

For this compound, this pathway implies an initial reduction to a dihydropterin intermediate, followed by a second reduction step to yield the final 8-methyl-tetrahydropterin metabolite. The enzyme's active site, including the flexible Met20 loop, orchestrates this process by stabilizing the transition states and facilitating the necessary conformational changes for catalysis and product release. nih.gov

Kinetic Analysis of Dihydropterin Intermediates

While specific kinetic data for the individual reduction steps of this compound are not extensively detailed in the available literature, the kinetics of DHFR catalysis with its natural substrate, dihydrofolate, have been thoroughly studied. The pH-dependent nature of the hydride transfer rate is a key aspect of the enzyme's mechanism. The pKa of the substrate's N5 atom is significantly modulated by the enzyme's conformational state, particularly the movement of the Met20 loop. It is proposed that protonation occurs when the active site is more accessible to the solvent, followed by loop closure to create the environment necessary for the hydride transfer. It is reasonable to infer that the reduction of this compound and the stability of its dihydropterin intermediates would be governed by similar kinetic principles, influenced by active site protonation and the dynamic conformational changes of the enzyme.

Structure-Activity Relationships of this compound Derivatives in Enzymatic Catalysis

The systematic modification of the this compound scaffold has been a powerful tool in probing the active site of enzymes like DHFR and understanding the structure-activity relationships that dictate substrate efficiency and binding affinity.

The position of methyl groups on the pterin ring of this compound derivatives significantly influences their interaction with dihydrofolate reductase (DHFR) and their efficiency as substrates. Both computational and experimental kinetic studies have demonstrated that these substitutions can alter binding affinity and the rate of enzymatic reduction.

Molecular dynamics simulations and free energy perturbation studies have been employed to calculate the relative binding free energies of various methyl-substituted pterins to DHFR. vulcanchem.com These computational approaches have revealed that methyl-substituted compounds can be thermodynamically more stable when bound to the enzyme compared to the parent this compound. vulcanchem.com This increased stability is largely attributed to hydrophobic hydration phenomena. vulcanchem.com

Experimental kinetic data for a series of 8-alkylpterins and their 6-methyl-substituted counterparts with both human and chicken DHFR provide a quantitative look at these structure-activity relationships. For instance, the addition of a methyl group at the 6-position of this compound to form 6,8-dimethylpterin results in a much more efficient substrate. nih.gov Conversely, the introduction of larger alkyl groups at the 8-position or the addition of a methyl group at the 7-position can lead to decreased or abolished substrate activity. nih.gov

| Compound | Enzyme Source | Km (μM) | Vmax/[E]o (s-1) |

|---|---|---|---|

| This compound | Chicken | 47 | 1.0 |

| Human | 261 | 2.6 | |

| 8-Ethylpterin | Chicken | 6.2 | 1.0 |

| Human | 14 | 2.6 | |

| 8-Propylpterin | Chicken | 15 | 1.0 |

| Human | 14 | 2.6 | |

| 8-Isopropylpterin | Chicken | 23 | 1.0 |

| Human | 18 | 2.6 | |

| 8-Allylpterin | Chicken | 31 | 1.0 |

| Human | 32 | 5.4 | |

| 6,8-Dimethylpterin | Chicken | - | - |

| Human | - | - |

Data for the table was compiled from a study on the structure-activity relationships of 8-alkylpterins with DHFR. nih.gov Note: Specific Km and Vmax values for 6,8-dimethylpterin were not provided in the reference, though it was noted as a much better substrate than this compound.

The binding affinity, represented by the dissociation constant (Kd), also shows a trend with the size of the 8-substituent, with larger groups generally leading to stronger binding. nih.gov However, this tighter binding does not always translate to higher catalytic activity. For example, 6-methyl-8-propylpterin and 6-methyl-8-isopropylpterin show no substrate activity, despite their potential for strong binding. nih.gov This suggests a delicate balance between binding orientation and the transition state stabilization required for catalysis.

The enzymatic behavior of this compound and its derivatives is best understood when compared to other naturally occurring and synthetic pterin ligands, such as folate, biopterin, neopterin (B1670844), and the structural analog 8-methyl-N5-deazapterin.

This compound versus Folate: Folate is the natural substrate for dihydrofolate reductase (DHFR), which catalyzes its reduction to dihydrofolate and subsequently to tetrahydrofolate. This compound acts as a mechanism-based substrate for DHFR, being reduced in a two-step process to 8-methyl-5,6,7,8-tetrahydropterin, with the 7,8-dihydro intermediate being observable. nih.gov While both are substrates, their binding affinities and catalytic rates differ. For human DHFR, the Ki for folate is approximately 2.6 x 10-5 mM, while the Km for this compound is 0.13 mM, indicating a much higher affinity for the natural substrate, folate.

This compound versus Biopterin and Neopterin: Biopterin and neopterin are unconjugated pterins involved in various biological processes. Tetrahydrobiopterin, the reduced form of biopterin, is an essential cofactor for aromatic amino acid hydroxylases. nih.govnih.gov Neopterin is a marker of cellular immune activation. wikipedia.org While DHFR can reduce dihydrobiopterin, its primary role is in folate metabolism. wikipedia.orgnih.gov Some enzymes, like pterin deaminase from Bacillus megaterium, can act on a broad range of pterins, including 6-methylpterin, 7-methylpterin (B139059), biopterin, and folic acid, converting them to their corresponding lumazines. nih.gov This indicates that while some enzymes have broad specificity, others, like DHFR, are more selective towards their natural substrates.

This compound versus 8-Methyl-N5-deazapterin: Computational studies comparing this compound and its N5-deaza analog have shown that they have very similar binding affinities for DHFR. vulcanchem.com However, their electronic properties differ, which can influence their roles as either substrates or inhibitors. The N5 atom in the pterin ring is crucial for the protonation step in the catalytic mechanism of DHFR. researchgate.net Replacing this nitrogen with a carbon atom, as in the deaza analogs, can render the compound an inhibitor rather than a substrate. vulcanchem.com Studies have shown that while 6,8-dimethylpterin is a more efficient substrate than this compound, the corresponding 6,8-dimethyl-N5-deazapterin is a better inhibitor than 8-methyl-N5-deazapterin. vulcanchem.com This highlights the critical role of the pterin ring's nitrogen atoms in the catalytic process.

Biosynthetic Pathways and Metabolic Interrelations of Pterins Relevant to 8 Methylpterin Research

General Pterin (B48896) Biosynthesis and Salvage Pathways

Pterins are a class of heterocyclic compounds that are vital as cofactors for a variety of enzymes. uzh.chwikipedia.org Their biosynthesis is a highly regulated process, ensuring a steady supply for essential metabolic reactions. Living organisms utilize two primary routes for maintaining the cellular pool of pterin cofactors: the de novo biosynthesis pathway and the salvage pathway. mdpi.comnih.govcapes.gov.br

The de novo synthesis of pterin cofactors is an evolutionarily conserved pathway that begins with guanosine (B1672433) triphosphate (GTP). uzh.chwikipedia.org This multi-step process is catalyzed by a series of specific enzymes.

The initial and committing step in this pathway is the conversion of GTP to 7,8-dihydroneopterin (B1664191) triphosphate. mdpi.comresearchgate.net This reaction is catalyzed by the enzyme GTP cyclohydrolase I (GTPCH) . uzh.chontosight.ai Subsequently, the enzyme 6-pyruvoyl-tetrahydropterin synthase (PTPS) metabolizes 7,8-dihydroneopterin triphosphate to produce 6-pyruvoyl-5,6,7,8-tetrahydropterin. uzh.chmdpi.comresearchgate.net This intermediate is a crucial branch point in the pathway. mdpi.com From here, the final steps to produce the biologically active 5,6,7,8-tetrahydrobiopterin (BH4) are typically completed by the action of sepiapterin (B94604) reductase (SR) . uzh.chresearchgate.netontosight.ai

The de novo pathway is essential for producing the core pterin structure that can then be modified, for instance by methylation, to form a variety of functional pterin derivatives. Unlike many other cofactors, pterins like the molybdenum cofactor cannot be acquired from the diet and must be synthesized de novo. wikipedia.org

The metabolism of pterins involves a complex network of enzyme-catalyzed reactions that interconvert various pterin forms. ontosight.ai These conversions are critical for the synthesis, regeneration, and degradation of pterin cofactors.

Key enzymes in these conversions include:

Sepiapterin Reductase (SR): This enzyme is not only crucial in the de novo pathway but also in the salvage pathway. It catalyzes the reduction of sepiapterin to 7,8-dihydrobiopterin. mdpi.comannualreviews.org

Dihydrofolate Reductase (DHFR): This enzyme plays a vital role in both folate metabolism and the pterin salvage pathway by reducing 7,8-dihydrobiopterin to the active 5,6,7,8-tetrahydrobiopterin. mdpi.comnih.govresearchgate.net

Pterin-4a-carbinolamine Dehydratase (PCD): Involved in the regeneration of BH4 after its use as a cofactor, PCD converts tetrahydrobiopterin-4a-carbinolamine to q-dihydrobiopterin. uzh.chresearchgate.net

Dihydropteridine Reductase (DHPR): This enzyme completes the regeneration cycle by reducing q-dihydrobiopterin back to BH4. uzh.chresearchgate.netontosight.ai

Xanthine Dehydrogenase: This enzyme is responsible for the conversion of pterin and dihydropterin to isoxanthopterin (B600526) and xanthopterin, respectively. uzh.ch

These enzymatic steps allow the cell to maintain a balance of different pterins and ensure that the active, reduced forms are available for their cofactor roles. uzh.ch The interconversion pathways highlight the metabolic plasticity and the interconnectedness of pterin and folate metabolism. ontosight.ai

De Novo Biosynthesis of Pterin Cofactors

Methylation Mechanisms in Pterin Biogenesis

Methylation is a common modification in biological molecules, including pterins, leading to structural and functional diversity. The addition of a methyl group to the pterin ring, as seen in 8-methylpterin, is a key step in the biogenesis of specific pterin derivatives.

The primary donor of methyl groups for most biological methylation reactions is S-adenosyl-L-methionine (SAM) . ucla.edu In the context of pterin methylation, research on the biosynthesis of methanopterin (B14432417), a cofactor with methyl groups at the C-7 and C-9 positions of the pterin ring, has provided significant insights. asm.orgnih.gov Studies have shown that the methyl group of methionine is incorporated into the 7-methylpterin (B139059) structure of methanopterin. asm.org

However, alternative methyl donors can exist. For example, in the biosynthesis of the methylated pterin in Methanocaldococcus jannaschii, it has been proposed that methylenetetrahydrofolate, rather than SAM, serves as the methyl group donor in a novel methylation mechanism. nih.govresearchgate.net This highlights that the source of methyl groups for pterin modification can vary between different organisms and biosynthetic pathways.

The transfer of a methyl group to a pterin precursor is catalyzed by a class of enzymes known as methyltransferases . nih.govresearchgate.net The specific enzymes responsible for methylating the pterin ring have been a subject of investigation.

In the methanogen Methanocaldococcus jannaschii, a radical SAM enzyme, encoded by the MJ0619 gene, has been identified as a likely methylase responsible for adding methyl groups to C-7 and C-9 of a pterin precursor. nih.gov When this enzyme was expressed in E. coli, various methylated pterins were produced, suggesting it catalyzes the methylation of 7,8-dihydro-6-hydroxymethylpterin, a common intermediate in both folate and methanopterin biosynthesis. nih.govresearchgate.net

In another example, studies on Agrobacterium tumefaciens identified a novel methylated pterin, 2′-O-methyl-monapterin. nih.govnih.gov This suggests the existence of an unidentified enzyme that methylates the tetrahydromonapterin (H4MPt) produced by the pteridine (B1203161) reductase PruA. nih.gov These findings indicate that specific methyltransferases act on particular pterin precursors to generate the diverse array of methylated pterins found in nature.

Computational and Theoretical Investigations of 8 Methylpterin

Quantum Mechanical (QM) and Molecular Mechanical (MM) Hybrid Methodologies

Hybrid QM/MM methods are powerful tools for studying enzymatic reactions. wikipedia.org They combine the accuracy of quantum mechanics for the reactive part of the system with the efficiency of molecular mechanics for the larger protein environment. wikipedia.org

QM/MM Simulations of Enzyme-8-Methylpterin Complexes

QM/MM simulations have been instrumental in understanding the interaction between 8-methylpterin and enzymes like dihydrofolate reductase (DHFR). nih.govacs.org These simulations model the enzyme's active site, where the chemical reaction occurs, using quantum mechanics, while the rest of the protein is treated with molecular mechanics. nih.govacs.orgresearchgate.net This approach has been used to investigate the hydride ion transfer from the cofactor NADPH to this compound within the DHFR active site. acs.org

Studies have focused on the ionization state of this compound when bound to DHFR. acs.orgresearchgate.net Researchers have computed the relative free energy of the protonated (ion-pair) and neutral forms of the substrate. acs.org The ion-pair form involves a protonated this compound hydrogen-bonded to the unprotonated carboxylate of a conserved glutamate (B1630785) or aspartate residue in the active site, while the neutral-pair involves an unprotonated substrate hydrogen-bonded to the neutral carboxylic acid form of the same residue. nih.govacs.orgresearchgate.net

One significant finding from QM/MM and self-consistent reaction field (SCRF) calculations is the formation of a low-barrier hydrogen bond (LBHB) when this compound binds to DHFR. nih.govresearchgate.net This LBHB suggests that the hydrogen-bonded system has a significant probability of being in the ion-pair form, which is believed to activate the substrate for the subsequent hydride transfer from NADPH. nih.gov The stability of the neutral pair versus the ion pair is influenced by the surrounding protein environment, with the ion pair gaining stability due to more favorable electrostatic interactions within the enzyme. acs.org

To assess the accuracy of QM/MM methods, comparisons have been made with linear-scaling semiempirical methods like MOZYME. nih.gov These comparisons help refine the force fields used in the simulations to better account for the complex protein environment and the known limitations of semiempirical methods. nih.gov

Ab Initio and Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Ab initio and Density Functional Theory (DFT) calculations are crucial for elucidating the electronic details of reaction mechanisms. mdpi.comsumitomo-chem.co.jp These methods have been applied to model systems of this compound and active site residues to understand the intrinsic reactivity and energetics of the system. acs.org

Calculations have been performed at various levels of theory, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT with different functionals (like B3LYP) and basis sets. nih.govresearchgate.net For instance, the energy difference between the neutral and ion-pair forms of the this compound-glutamate complex was calculated in a vacuum using ab initio QM methods. acs.org These calculations showed that the neutral form is more stable in a vacuum. acs.org

DFT calculations have also been employed to study the photodecomposition of related pterin (B48896) compounds, providing insights into intramolecular electron transfer and bond fragmentation processes. researchgate.net Such studies help in understanding the fundamental reactivity of the pterin ring system. The choice of functional and basis set is critical for obtaining results that are in good agreement with experimental data. sumitomo-chem.co.jp

Molecular Dynamics (MD) and Free Energy Perturbation (FEP) Analyses

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes and interactions within a biological system. oup.com When combined with free energy perturbation (FEP), these methods can be used to calculate the relative binding affinities of different ligands to a protein.

Calculation of Ligand Binding Free Energies

MD and FEP techniques have been extensively used to study the binding of this compound and its derivatives to DHFR. nih.govnih.gov These studies calculate the relative binding free energies by "mutating" one ligand into another within the enzyme's active site and in aqueous solution. researchgate.net

For example, the relative binding free energy of this compound and 6,8-dimethylpterin (B586621) to DHFR has been calculated. nih.gov The results indicated that 6,8-dimethylpterin binds more strongly than this compound, a finding that aligns with experimental kinetic data showing it to be a more efficient substrate. nih.govnih.gov The stronger binding of the dimethylated compound was largely attributed to hydration effects. nih.gov

These calculations have been performed for both the neutral and protonated forms of the ligands. nih.gov The theoretical relative binding free energy for the protonated forms of this compound and 6,8-dimethylpterin was found to be in reasonable agreement with the value derived from experimental dissociation constants. nih.gov The calculated free energy differences suggest that methyl-substituted pterins are thermodynamically more stable when bound to the enzyme, primarily due to hydrophobic hydration phenomena. nih.gov

Conformational Dynamics and Protein-Ligand Interactions

MD simulations offer detailed insights into the conformational dynamics of the enzyme-ligand complex and the specific interactions that stabilize the binding. researchgate.netslideshare.net These simulations can reveal how the protein structure adapts to the ligand and the role of specific amino acid residues and water molecules in the binding process. oup.com

In the case of this compound binding to DHFR, MD simulations have been used in conjunction with QM/MM and FEP methods to explore the ionization state and the formation of hydrogen bonds. acs.orgresearchgate.net The simulations show how the protein environment, including the cofactor NADPH, influences the conformation and electronic state of the bound ligand. acs.org

Studies on related pterin derivatives have highlighted the importance of specific interactions, such as those with conserved active site residues like Glu30 in chicken DHFR. acs.org The simulations can also identify the role of flexible loops in the protein structure that can affect solvent accessibility to the binding site. researchgate.net

Electronic Structure and Reactivity Studies

Understanding the electronic structure of this compound is fundamental to explaining its reactivity. nih.gov Computational methods provide valuable information about charge distribution, molecular orbitals, and electrostatic potential. mdpi.com

Ab initio and DFT calculations have been used to study the electronic properties of pterins. nih.gov These studies can determine the most likely sites for protonation and the distribution of electron density upon ionization. For instance, in related pterin molecules, the N1, N8, and N5 positions have been identified as primary sites for proton attraction. mdpi.com

Molecular orbital calculations, such as determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can predict the reactivity of the molecule towards nucleophilic or electrophilic attack. clockss.org For example, in related dihydropterins, the LUMOs indicate that certain carbon atoms are activated for nucleophilic attack. clockss.org

Prediction of Ionization and Tautomeric Equilibria

Computational chemistry offers powerful tools to predict the ionization and tautomeric equilibria of molecules like this compound. numberanalytics.com These studies are crucial for understanding how the molecule will behave in different chemical environments, particularly within biological systems.

Theoretical studies have been conducted to determine the relative stabilities of different forms of this compound. For instance, research on the binding of this compound to dihydrofolate reductase (DHFR) involved calculations of the relative free energy for its protonated and neutral forms. researchgate.net Using a combination of semiempirical quantum mechanics and molecular mechanics (QM/MM) along with ab initio self-consistent reaction field (SCRF) calculations, researchers have explored the ionization state of the molecule when bound to the enzyme. researchgate.net

One significant finding from these computational models is the potential formation of a low-barrier hydrogen bond (LBHB) when this compound interacts with the active site of DHFR. researchgate.net The calculations considered two primary states: an ion-pair form, where the N3 position of this compound is protonated and hydrogen-bonded to the unprotonated carboxylate of a glutamate residue, and a neutral-pair form, with an unprotonated substrate hydrogen-bonded to the neutral carboxylic acid form of the glutamate. researchgate.net While ab initio quantum mechanics calculations in a vacuum suggest the neutral form is more stable, the inclusion of the protein and solvent environment in the calculations indicates a reduction in this relative stability due to more favorable electrostatic interactions in the ion-pair form. researchgate.net Specifically, the neutral pair was calculated to be approximately 5 ± 2 kcal/mol more stable than the ion pair, suggesting a small energy gap and the possibility of a low energy barrier for proton transfer. researchgate.net

The prediction of tautomeric equilibria is another critical aspect of understanding pterin chemistry. numberanalytics.comnih.gov Computational methods like density functional theory (DFT) are employed to predict the relative energies of different tautomers. physchemres.org For pterin compounds in general, studies have identified several low-energy tautomers that could be biologically significant. semanticscholar.orgmdpi.com The relative stability of these tautomers can be influenced by factors such as the solvent environment. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pterins

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov This approach is widely used in drug discovery to predict the activity of new chemical entities and to optimize lead compounds. nih.gov

For pteridine (B1203161) derivatives, QSAR studies have been instrumental in understanding the structural requirements for their biological activities. globalresearchonline.netnih.govnih.gov These models correlate physicochemical properties or molecular descriptors of pterin analogues with their observed biological effects. wikipedia.org

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully applied to various pteridine derivatives. globalresearchonline.netnih.govacs.org These studies provide insights into how steric, electrostatic, and hydrophobic fields of the molecules influence their interaction with biological targets. acs.org For example, 3D-QSAR models have been developed for pteridine-based inhibitors of neuronal nitric oxide synthase (NOS-I), helping to understand the binding site interactions and guide the design of more potent and selective inhibitors. nih.govacs.org

While specific QSAR studies focusing solely on this compound are not extensively documented in the provided search results, the methodologies applied to other pterin derivatives are directly relevant. A QSAR study on dihydropterins investigated the formation of hydroxyl radicals, where the rate of formation was correlated with the oxidation potential of the pterins and the nature of the substituent at the C6 position. semanticscholar.org Such studies highlight how QSAR can elucidate the relationship between the chemical properties of pterins and their reactivity. The general framework of QSAR allows for the prediction of activity for novel compounds based on the established models, reducing the need for extensive experimental screening. nih.gov

Analytical Methodologies for 8 Methylpterin Research

Chromatographic Techniques for Pterin (B48896) Analysis

Chromatography is a cornerstone of pterin analysis, enabling the separation of structurally similar compounds. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prominent techniques employed in this field.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity and quantifying 8-methylpterin. The technique separates components in a liquid mixture by pumping the sample in a solvent (the mobile phase) through a column packed with an adsorbent material (the stationary phase). bindingdb.org Different components travel through the column at different speeds based on their chemical and physical interactions with the stationary phase, allowing for their separation. bindingdb.orgebi.ac.uk

In pterin research, reversed-phase HPLC (RP-HPLC) is frequently utilized. wikipedia.orgwikipedia.org This setup uses a non-polar stationary phase (like C8 or C18) and a polar mobile phase, often an aqueous buffer mixed with an organic solvent like methanol (B129727) or acetonitrile (B52724). wikipedia.orgfishersci.com The separation of pterins, including isomers like this compound, can be optimized by adjusting mobile phase composition, pH, and the type of stationary phase. wikipedia.org

Due to their inherent fluorescent properties, oxidized pterins are well-suited for highly sensitive fluorescence detection following HPLC separation. nih.govchem960.com For non-fluorescent reduced pterins, a pre- or post-column oxidation step can be employed to convert them into their fluorescent counterparts, enabling indirect quantification. nih.gov Furthermore, coupling HPLC with mass spectrometry (HPLC-MS) provides an even higher degree of specificity and sensitivity, allowing for the definitive identification and quantification of pterins in complex mixtures, such as biological samples. nih.govymdb.caepa.gov This is particularly valuable for confirming the identity of a peak as this compound and distinguishing it from other isomers or contaminants.

Table 1: Common HPLC Parameters for Pterin Analysis

| Parameter | Common Conditions/Options | Purpose |

|---|---|---|

| Stationary Phase | Reversed-Phase (C8, C18), HILIC | Separates pterins based on polarity. wikipedia.orgwikipedia.org |

| Mobile Phase | Aqueous buffer (e.g., phosphate) with Methanol or Acetonitrile | Elutes compounds from the column; composition is adjusted for optimal separation. wikipedia.org |

| Detection | Fluorescence, UV-Visible, Mass Spectrometry (MS), Electrochemical (EC) | Detects and quantifies the separated pterins. chem960.comnih.gov |

| Sample Preparation | Oxidation (for reduced pterins), Solid Phase Extraction (SPE) | Enhances detection of reduced forms and cleans up complex samples. nih.govymdb.ca |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of pterins, though it requires a chemical modification step known as derivatization. Pterins, like this compound, are polar and non-volatile compounds due to the presence of amino and keto functional groups. uni.lu These characteristics make them unsuitable for direct analysis by GC, which requires analytes to be volatile and thermally stable. uni.lu

Derivatization addresses this by chemically converting the polar functional groups into less polar, more volatile ones. A common method for compounds with active hydrogens, such as pterins, is silylation, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace active hydrogen atoms with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. uni.lu

Once derivatized, the volatile pterin can be introduced into the GC-MS system. The gas chromatograph separates the different derivatized components, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unambiguous identification of the compound. uni.lu This method has been successfully applied to identify related compounds like 7-methylpterin (B139059) from biological extracts after purification and derivatization.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Spectroscopic and Electrochemical Approaches

Spectroscopic and electrochemical methods provide deep insights into the electronic structure and redox properties of this compound, which are fundamental to its function, particularly in enzymatic studies.

Spectroscopic techniques are vital for probing how this compound interacts with enzymes. As a substrate analog, studying its binding and transformation within an enzyme's active site can reveal critical details about the catalytic mechanism.

UV-Visible Spectroscopy : This technique measures the absorption of ultraviolet and visible light by the pterin molecule. The absorption spectrum is sensitive to the electronic structure of the pterin ring and can change upon binding to a protein or a change in its ionization state, providing evidence of enzyme-substrate interactions.

Fluorescence Spectroscopy : Many pterins are naturally fluorescent, emitting light at a specific wavelength after being excited by light at a higher energy wavelength. bindingdb.org Changes in the fluorescence emission spectrum—such as shifts in wavelength or changes in intensity (quenching or enhancement)—can indicate binding to an enzyme and provide information about the local environment of the pterin in the active site.

Circular Dichroism (CD) Spectroscopy : This method is used to determine the absolute configuration of chiral centers. For pterins that become chiral upon reduction, such as tetrahydro-6-methylpterin, CD spectroscopy has been used to determine their stereochemistry by comparing their spectra to those of known standards. This is crucial for understanding the stereospecificity of enzymatic reactions.

Combined quantum mechanics and molecular mechanics (QM/MM) computational studies, which are validated by experimental spectral data, have been used to investigate the ionization state of this compound when bound to the enzyme dihydrofolate reductase (DHFR). These studies suggest that specific hydrogen bonding in the active site activates the substrate for reaction.

The biological functions of many pterins are intrinsically linked to their ability to participate in redox reactions, acting as electron donors or acceptors. bindingdb.org Electrochemical methods, such as cyclic voltammetry, are powerful tools for studying these electron transfer processes.

In an electrochemical analysis, a voltage is applied to a solution containing the analyte, and the resulting current is measured. This allows researchers to determine the redox potentials of the pterin, which quantify the tendency of the molecule to be oxidized or reduced. Pterins can exist in multiple oxidation states (e.g., fully reduced tetrahydro, semi-reduced dihydro, and fully oxidized forms), and electrochemistry can elucidate the potentials at which these states interconvert.

By using HPLC coupled with an electrochemical detector (HPLC-EC), researchers can separate different pterins and directly measure their redox activity. chem960.com This approach is highly sensitive for redox-active compounds and can be used to selectively detect and quantify the different redox forms of pterins in a sample, providing critical information for understanding their role in biological redox chemistry.

Q & A

Q. Table 1: Analytical Techniques for this compound Characterization

| Technique | Application | Advantages | Limitations |

|---|---|---|---|

| HPLC-UV | Purity assessment | High sensitivity, quantitative | Limited structural info |

| NMR | Structural elucidation | Atomic-level resolution | Requires high sample purity |

| LC-MS/MS | Degradation product analysis | High specificity, low detection limits | Costly instrumentation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.